

# Application of Budesonide-d8 in Pediatric Pharmacokinetic Studies: Detailed Notes and Protocols

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## Compound of Interest

Compound Name: *Budesonide acid-d8*

Cat. No.: *B15138985*

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This document provides detailed application notes and protocols for the use of Budesonide-d8 as an internal standard in pediatric pharmacokinetic (PK) studies of budesonide. Budesonide is a potent glucocorticoid used in the treatment of various inflammatory conditions in children, including asthma, eosinophilic esophagitis (EoE), and Crohn's disease.<sup>[1][2]</sup> Understanding its pharmacokinetic profile in the pediatric population is crucial for optimizing dosing and ensuring safety. The use of a stable isotope-labeled internal standard like Budesonide-d8 is essential for accurate and precise quantification of budesonide in biological matrices.<sup>[3][4]</sup>

## Application Notes

Budesonide-d8 is the deuterated analog of budesonide and serves as an ideal internal standard (IS) for bioanalytical methods, primarily those employing liquid chromatography-mass spectrometry (LC-MS).<sup>[3]</sup> Its utility in pediatric pharmacokinetic studies is critical due to the low plasma concentrations of budesonide often observed, especially with inhaled formulations.

### Key Applications:

- Internal Standard in Bioanalysis: Budesonide-d8 is used to correct for variability in sample preparation and instrument response, ensuring accurate quantification of budesonide in plasma samples.

- Pharmacokinetic Studies: Essential for determining key PK parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T<sub>1/2</sub>) in children.
- Dose-Ranging Studies: Facilitates the evaluation of dose-proportionality and helps establish appropriate dosing regimens for different pediatric age groups and disease states.
- Bioavailability and Bioequivalence Studies: Enables the comparison of different formulations of budesonide in the pediatric population.

## Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of budesonide from various pediatric studies. Budesonide-d8 was utilized as an internal standard in the bioanalytical methods for these studies.

Table 1: Pharmacokinetic Parameters of Oral Budesonide in Pediatric Patients

Study Population	Formulation	Dose	Age Group (years)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	T½ (hr)	Reference
Eosinophilic Esophagitis	Oral Viscous Budesonide	0.8 mg (twice daily)	5 - 11.9	-	-	-	-	
Eosinophilic Esophagitis	Oral Viscous Budesonide	1.0 mg (twice daily)	12 - 18	-	-	-	-	
Eosinophilic Esophagitis	Budesonide							
Eosinophilic Esophagitis	Oral Suspension (Low Dose)	0.35 mg or 0.5 mg	2 - 9 or 10 - 18	-	~1	-	3.3 - 3.5	
Eosinophilic Esophagitis	Budesonide							
Eosinophilic Esophagitis	Oral Suspension (High Dose)	1.4 mg or 2.0 mg	2 - 9 or 10 - 18	-	~1	-	3.3 - 3.5	
Crohn's Disease	Oral Budesonide	3 mg (single dose)	5 - 15	1.8 ± 1.2	-	7.7 ± 5.1	-	

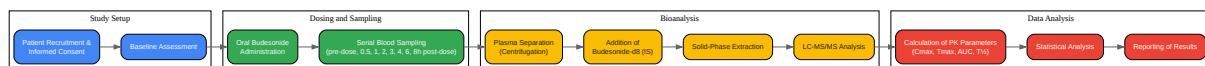
Table 2: Pharmacokinetic Parameters of Inhaled Budesonide in Pediatric Patients

Study Population	Formulation	Nominal Dose	Age Group (years)	Systemic Availability (%)	Clearance (L/min)	Volume of Distribution (L)	T <sub>1/2</sub> (hr)	Reference
Nebulized Budesonide								
Chronic Asthma	Inhaled Budesonide	1 mg	3 - 6	6.1	0.54	55	2.3	
Inhaled Aerosol								
Asthma	Inhaled Aerosol	1 mg	-	~30	-	-	~1.5	

## Experimental Protocols

### Pediatric Pharmacokinetic Study Design

This protocol outlines a general approach for a pediatric pharmacokinetic study of orally administered budesonide.



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**Figure 1:** Pediatric Pharmacokinetic Study Workflow.

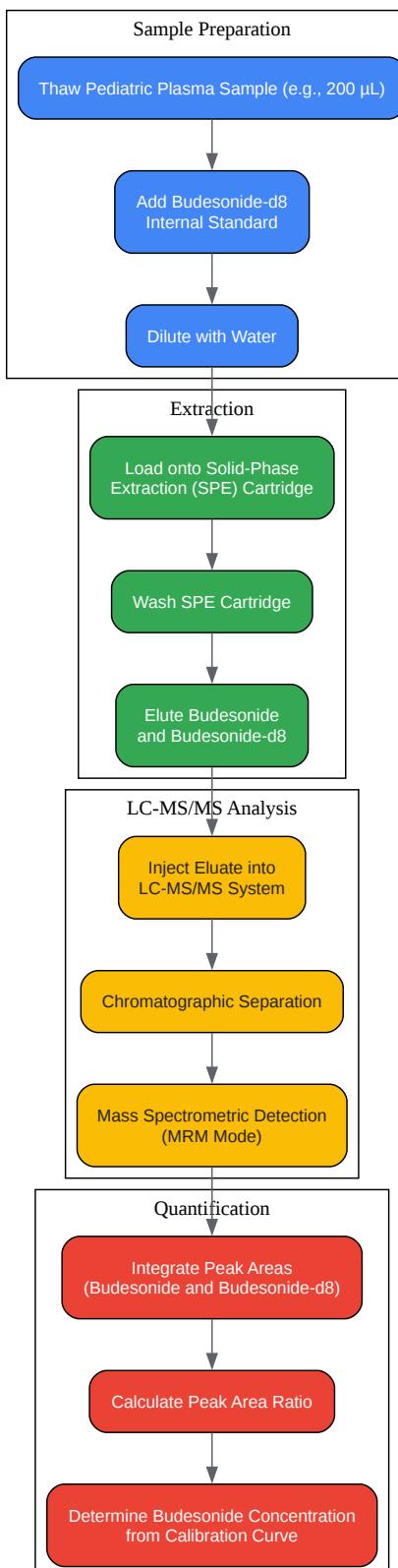
#### Protocol Steps:

- Patient Recruitment and Consent: Recruit eligible pediatric patients based on study criteria. Obtain informed consent from parents or legal guardians and assent from the child, if appropriate.

- Baseline Assessment: Perform a baseline clinical assessment, including demographics, medical history, and concomitant medications.
- Dosing: Administer a single oral dose of budesonide. For studies involving oral suspensions, ensure appropriate volume and dose adjustments for age.
- Blood Sampling: Collect serial blood samples into heparinized tubes at specified time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, and 8 hours post-dose).
- Sample Processing: Process blood samples by centrifugation (e.g., 1500 g for 10 minutes) to separate plasma. Store plasma samples frozen at -80°C until analysis.
- Bioanalysis: Analyze plasma samples for budesonide concentration using a validated LC-MS/MS method with Budesonide-d8 as the internal standard (see Protocol 2).
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental methods from the plasma concentration-time data.
- Statistical Analysis and Reporting: Perform statistical analysis of the pharmacokinetic data and report the findings.

## Bioanalytical Method for Budesonide Quantification in Pediatric Plasma

This protocol details the steps for quantifying budesonide in pediatric plasma samples using LC-MS/MS with Budesonide-d8 as an internal standard.

[Click to download full resolution via product page](#)**Figure 2:** Bioanalytical Workflow for Budesonide Quantification.

**Materials:**

- Pediatric plasma samples
- Budesonide analytical standard
- Budesonide-d8 internal standard
- Organic solvents (e.g., acetonitrile, methanol)
- Reagents for mobile phase (e.g., ammonium acetate)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system

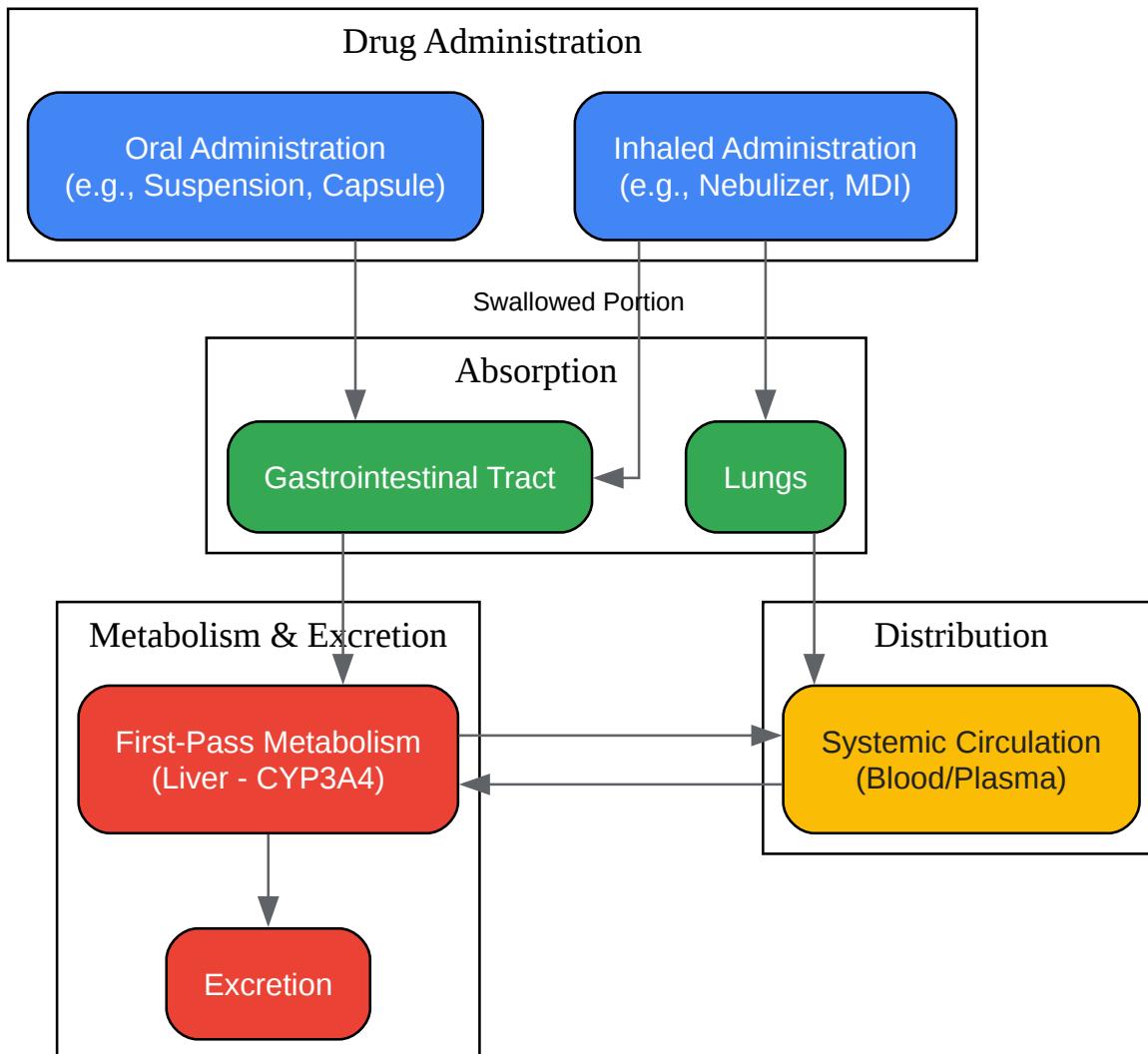
**Protocol Steps:**

- Preparation of Standards and Quality Controls (QCs): Prepare a calibration curve by spiking blank plasma with known concentrations of budesonide. Prepare QC samples at low, medium, and high concentrations.
- Sample Preparation:
  - Thaw plasma samples, calibration standards, and QCs.
  - To an aliquot of each sample (e.g., 200  $\mu$ L), add a known amount of Budesonide-d8 solution as the internal standard.
  - Dilute the samples with an equal volume of water.
- Solid-Phase Extraction (SPE):
  - Condition the SPE cartridges according to the manufacturer's instructions.
  - Load the diluted plasma samples onto the cartridges.
  - Wash the cartridges to remove interferences.

- Elute budesonide and Budesonide-d8 from the cartridges using an appropriate organic solvent.
- LC-MS/MS Analysis:
  - Inject the eluate into the LC-MS/MS system.
  - Perform chromatographic separation using a suitable column and mobile phase gradient.
  - Detect budesonide and Budesonide-d8 using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for budesonide and Budesonide-d8 should be optimized.
- Quantification:
  - Integrate the peak areas for budesonide and Budesonide-d8.
  - Calculate the ratio of the peak area of budesonide to the peak area of Budesonide-d8.
  - Determine the concentration of budesonide in the unknown samples by interpolating from the calibration curve. The linear range of the calibration curve for budesonide can be from 0.1 to 50 ng/mL.

## Signaling Pathways and Logical Relationships

While a specific signaling pathway for the pharmacokinetics of budesonide is not typically depicted, the logical relationship between drug administration and systemic exposure can be visualized.

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**Figure 3:** Budesonide Pharmacokinetic Pathway.

This diagram illustrates the pathways of budesonide from administration to systemic circulation and subsequent elimination. For oral administration, a significant portion undergoes first-pass metabolism in the liver, which reduces its systemic bioavailability. For inhaled administration, the drug is absorbed both through the lungs directly into the systemic circulation and through the gastrointestinal tract from the portion that is swallowed.

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